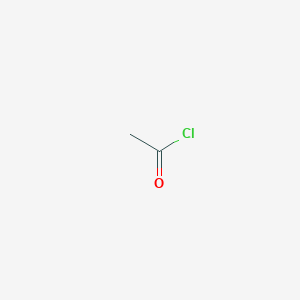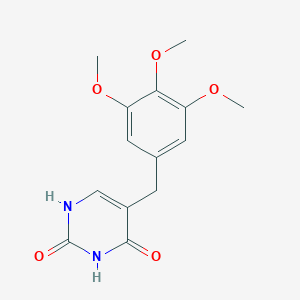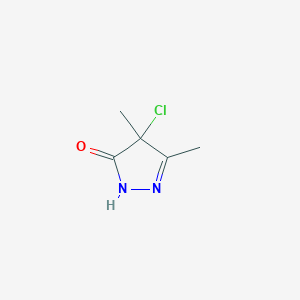
1-hydroxybutan-2-yl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a clear, colorless liquid with a slight odor and is soluble in water, alcohol, and ether. This compound has a wide range of applications in the fields of medicine, dentistry, and materials science due to its unique chemical and physical properties.
Métodos De Preparación
2-Propenoic acid, 1-(hydroxymethyl)propyl ester can be synthesized through the esterification reaction between methacrylic acid and 1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting product can be purified through distillation or chromatography.
Análisis De Reacciones Químicas
2-Propenoic acid, 1-(hydroxymethyl)propyl ester undergoes various types of chemical reactions, including:
Polymerization: It can polymerize to form polymers and copolymers, which are used in various applications.
Esterification: It can react with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to form methacrylic acid and 1,3-propanediol.
Common reagents and conditions used in these reactions include catalysts like sulfuric acid and p-toluenesulfonic acid, and conditions such as reflux. Major products formed from these reactions include polymers, esters, and the hydrolysis products.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 1-(hydroxymethyl)propyl ester has a wide range of scientific research applications, including:
Drug Delivery: It is used in the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination.
Tissue Engineering: It is used in hydrogels that provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.
Materials Science: It is used in the synthesis of various polymers and copolymers for different applications.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 1-(hydroxymethyl)propyl ester-based polymers in drug delivery involves the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination. The nanoparticles can also target specific tissues or cells through surface modifications, such as the attachment of targeting ligands. In tissue engineering, hydrogels made from this compound can provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.
Comparación Con Compuestos Similares
2-Propenoic acid, 1-(hydroxymethyl)propyl ester is similar to other methacrylate esters, such as:
Compared to these similar compounds, 2-Propenoic acid, 1-(hydroxymethyl)propyl ester is unique due to its specific applications in drug delivery and tissue engineering, as well as its ability to form stable nanoparticles and hydrogels.
Propiedades
Número CAS |
121733-80-0 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1-hydroxybutan-2-yl prop-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-6(5-8)10-7(9)4-2/h4,6,8H,2-3,5H2,1H3 |
Clave InChI |
QQIFWCIRQPKKAH-UHFFFAOYSA-N |
SMILES |
CCC(CO)OC(=O)C=C |
SMILES canónico |
CCC(CO)OC(=O)C=C |
Key on ui other cas no. |
121733-80-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)


